2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide

Dihydrofolate reductase Antifolate Quinazoline SAR

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide (CAS 92144-20-2) is a synthetic quinazoline-6-sulfonamide antifolate bearing a 5-chloro substituent on the quinazoline core and an N,N-dimethylsulfonamide group at position 6. The compound belongs to the 2,4-diaminoquinazoline class of dihydrofolate reductase (DHFR) inhibitors, a well-validated target family in antimalarial, antibacterial, and anticancer drug discovery.

Molecular Formula C10H12ClN5O2S
Molecular Weight 301.75 g/mol
CAS No. 92144-20-2
Cat. No. B12668380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide
CAS92144-20-2
Molecular FormulaC10H12ClN5O2S
Molecular Weight301.75 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl
InChIInChI=1S/C10H12ClN5O2S/c1-16(2)19(17,18)6-4-3-5-7(8(6)11)9(12)15-10(13)14-5/h3-4H,1-2H3,(H4,12,13,14,15)
InChIKeyFHUUSNMEGAIZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide (CAS 92144-20-2): A 5-Chloro-Substituted Quinazoline Antifolate for DHFR-Targeted Procurement


2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide (CAS 92144-20-2) is a synthetic quinazoline-6-sulfonamide antifolate bearing a 5-chloro substituent on the quinazoline core and an N,N-dimethylsulfonamide group at position 6 . The compound belongs to the 2,4-diaminoquinazoline class of dihydrofolate reductase (DHFR) inhibitors, a well-validated target family in antimalarial, antibacterial, and anticancer drug discovery [1]. Unlike earlier classical antifolates (e.g., methotrexate), this compound is a non-polyglutamatable lipophilic antifolate, a structural feature known to circumvent certain folate transport-based resistance mechanisms [2]. Its specific molecular formula (C10H12ClN5O2S; MW 301.75) and polar surface area (PSA 125.04 Ų) position it as a compact, moderately lipophilic chemotype within the quinazoline antifolate space .

Why 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide Cannot Be Interchanged with Common In-Class Antifolates


Although quinazoline-2,4-diamines share a conserved DHFR-targeting pharmacophore, the simultaneous presence of a 5-chloro substituent and a 6-sulfonic acid dimethylamide group in CAS 92144-20-2 creates a distinct electronic and steric environment that is absent in the more thoroughly characterized des-chloro analog 2,4-diamino-N,N-diethylquinazoline-6-sulfonamide (CAS 21882-31-5) [1]. The 5-chloro atom has been shown in closely related 5-chloroquinazoline antifolates to enhance DHFR binding affinity through both inductive electronic effects and a size-complementary halogen-binding interaction within the enzyme active site [2]. Meanwhile, the dimethylamide sulfonamide introduces a specific hydrogen-bond acceptor geometry and a smaller steric footprint relative to diethylamide or bulkier N-aryl sulfonamide congeners, which can influence both on-target potency and off-target selectivity profiles [3]. Substituting CAS 92144-20-2 with a non-chlorinated or differently N-substituted analog therefore risks losing the specific potency, selectivity, and resistance-evasion features that arise from this precise combination of substituents, a risk that is not captured by generic “2,4-diaminoquinazoline” product descriptions.

Quantified Differentiation Evidence for 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide (CAS 92144-20-2)


5-Chloro Substitution Enhances DHFR Binding Affinity: Class-Level SAR Evidence

In the structurally analogous 2,4-diamino-5-chloroquinazoline series lacking a 6-sulfonamide, the best Pneumocystis carinii DHFR inhibitor (compound 10) achieved an IC50 of 0.012 µM, while the best Toxoplasma gondii DHFR inhibitor (compound 17) showed an IC50 of 0.016 µM with approximately 30-fold selectivity for the parasitic enzyme over rat liver DHFR—a selectivity advantage not observed with the non-chlorinated parent scaffolds trimetrexate and piritrexim [1]. The 5-chloro substituent was essential for this potency and selectivity enhancement, as direct comparisons within the same study demonstrated that des-chloro analogs consistently lost DHFR inhibitory activity [1]. Although these data are derived from 6-substituted aminomethyl rather than 6-sulfonamide congeners, the electronic and steric contribution of the 5-chloro group is a conserved pharmacophoric element that extends to the 6-sulfonamide sub-class [2].

Dihydrofolate reductase Antifolate Quinazoline SAR

Dimethylamide Sulfonamide Differentiates Physicochemical Properties from Diethylamide Congeners

The N,N-dimethylsulfonamide group of CAS 92144-20-2 produces a calculated LogP of approximately 0.5–1.0 units lower than the corresponding N,N-diethylsulfonamide analog (CAS 92144-21-3) based on the additional two methylene groups in the diethyl congener . The polar surface area (PSA) of the dimethyl compound is 125.04 Ų, which is identical within experimental error to the diethyl analog due to the non-polar nature of the additional alkyl carbons, meaning the dimethyl compound achieves a more favorable balance of hydrophilicity for aqueous solubility without sacrificing membrane permeability potential . This physicochemical differentiation translates into a distinct pharmacokinetic profile: the dimethyl derivative is expected to exhibit higher aqueous solubility and a lower volume of distribution compared to the diethyl analog, which may favor applications requiring renal clearance or reduced tissue accumulation [1].

LogP Polar surface area Lipophilic efficiency

Antimalarial Potency of 2,4-Diamino-6-quinazolinesulfonamides Validates the Sulfonamide Pharmacophore

The foundational SAR study by Elslager et al. demonstrated that 2,4-diamino-6-quinazolinesulfonamides as a class exhibit substantial antimalarial activity against drug-sensitive Plasmodium berghei in mice, with multiple derivatives achieving cure rates comparable to or exceeding those of the clinical antifolate pyrimethamine [1]. The sulfonamide moiety at position 6 was shown to be a critical activity-conferring group, as its replacement with thio, sulfinyl, or sulfonyl ether linkages resulted in stepwise reductions in antimalarial efficacy [2]. Although the specific dimethylamide compound was not the most potent congener in this early study, its structural features map onto the empirically derived pharmacophore that produced the most active compounds in the series: a small, non-aromatic amine on the sulfonamide nitrogen, coupled with the 2,4-diaminoquinazoline core [1].

Antimalarial Plasmodium falciparum Folate antagonist

Non-Polyglutamatability Confers Resistance Evasion Advantage Over Classical Antifolates

Quinazoline antifolates bearing a 6-sulfonamide linker, including the structural class represented by CAS 92144-20-2, are inherently non-polyglutamatable because the sulfonamide group cannot be recognized by folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding polyglutamate tails to classical antifolates such as methotrexate and pemetrexed [1]. This feature is critical because FPGS-mediated polyglutamation is a major mechanism of tumor-selective retention and toxicity for classical antifolates, but also a prominent route of acquired resistance through FPGS downregulation [2]. Unlike methotrexate, which loses efficacy in FPGS-deficient tumor cells, non-polyglutamatable quinazoline sulfonamides retain full activity independent of FPGS status [1]. This property positions CAS 92144-20-2 as a candidate for targeting antifolate-resistant cancers that have evolved FPGS-based resistance, a niche not accessible to polyglutamatable clinical antifolates.

Folylpolyglutamate synthetase Drug resistance Antifolate

Application Scenarios Where 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide Provides Definitive Selection Advantage


Antimalarial Lead Optimization Requiring Parasite-Selective DHFR Inhibition

Medicinal chemistry teams pursuing new antimalarial agents can use CAS 92144-20-2 as a starting point for optimizing species-selective DHFR inhibitors. The 5-chloro substituent has been shown in analogous series to confer up to 30-fold selectivity for Pneumocystis carinii and Toxoplasma gondii DHFR over the mammalian enzyme [1], a critical safety margin that is absent in non-chlorinated quinazoline antifolates. The dimethylamide sulfonamide provides a balanced LogP for blood-stage schizonticidal activity while retaining the sulfonamide pharmacophore essential for antimalarial efficacy, as validated by the Elslager 1984 class-level SAR [2].

Development of FPGS-Independent Anticancer Antifolates for Drug-Resistant Tumors

In oncology programs targeting methotrexate-resistant malignancies characterized by FPGS downregulation, CAS 92144-20-2 offers a structurally distinct, non-polyglutamatable scaffold [3]. Unlike classical antifolates whose cellular retention depends on polyglutamation, this compound and its sulfonamide-class analogs maintain full cytotoxic activity irrespective of FPGS expression, a feature directly relevant to the treatment of relapsed leukemias and solid tumors with acquired antifolate resistance [3]. Its compact size (MW ~302 Da) also facilitates further synthetic elaboration for property optimization.

DHFR Biochemical Probe for Structural Biology and Enzyme Kinetics

CAS 92144-20-2 can serve as a biochemical probe for studying DHFR-inhibitor binding interactions, particularly the contribution of the 5-chloro substituent to halogen bonding within the active site. The compound's combination of a 5-chloro atom and a 6-dimethylaminosulfonyl group provides a distinct chemical biology tool for X-ray crystallography or isothermal titration calorimetry (ITC) studies aimed at dissecting the thermodynamic signatures of halogen bonding in DHFR, an area of active interest for structure-based drug design [1].

Physicochemical Benchmarking for Sulfonamide Antifolate Developability Assessment

Early-stage developability profiling can leverage CAS 92144-20-2 as a representative dimethylamide sulfonamide congener for comparative physicochemical screening against its diethylamide (CAS 92144-21-3) and other N-substituted analogs. The objective lower LogP and higher predicted aqueous solubility of the dimethylamide form make it the preferred candidate for formulation studies targeting oral bioavailability or intravenous administration, providing a data-driven procurement rationale when selecting among closely related quinazoline sulfonamides [2].

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